molecular formula C7H4BF4KO B1457925 Potassium (3-fluoro-4-formylphenyl)trifluoroborate CAS No. 1451390-71-8

Potassium (3-fluoro-4-formylphenyl)trifluoroborate

Cat. No. B1457925
M. Wt: 230.01 g/mol
InChI Key: LUCCLBSEPDKFNG-UHFFFAOYSA-N
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Description

Potassium (3-fluoro-4-formylphenyl)trifluoroborate is a chemical compound with the CAS Number: 1451390-71-8 . It has a molecular weight of 230.01 . The IUPAC name for this compound is potassium trifluoro (3-fluoro-4-formylphenyl)borate (1-) . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Potassium (3-fluoro-4-formylphenyl)trifluoroborate is 1S/C7H4BF4O.K/c9-7-3-6 (8 (10,11)12)2-1-5 (7)4-13;/h1-4H;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Potassium (3-fluoro-4-formylphenyl)trifluoroborate is a solid at room temperature .

Scientific Research Applications

Application in Organic Synthesis

  • Field : Organic Chemistry
  • Summary : Potassium (3-fluoro-4-formylphenyl)trifluoroborate is used in the Petasis borono-Mannich multicomponent reaction . This reaction is a method for the synthesis of α-amino esters .
  • Methods : The Petasis borono-Mannich reaction involves the use of ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions . The use of trifluoroborate salts is preferred over boronic acids or boronate esters due to their ease of use and long-term stability .
  • Results : The reaction results in the enantioselective synthesis of α-amino esters .

Use in Cross-Coupling Reactions

  • Field : Organic Chemistry
  • Summary : Trifluoroborates, including Potassium (3-fluoro-4-formylphenyl)trifluoroborate, are used as reagents in a variety of C–C bond-forming reactions .
  • Methods : These reactions typically involve the use of a transition metal catalyst to facilitate the coupling of the trifluoroborate salt with another organic compound .
  • Results : The result is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Use in Epoxidation Reactions

  • Field : Organic Chemistry
  • Summary : Potassium trifluoroborates, including Potassium (3-fluoro-4-formylphenyl)trifluoroborate, are used in epoxidation reactions . These reactions involve the addition of an oxygen atom to a carbon-carbon double bond to form an epoxide .
  • Methods : The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
  • Results : The result is the formation of an epoxide, which is a key intermediate in the synthesis of many complex organic molecules .

Use in Metal Catalysed Cross-Coupling Reactions

  • Field : Organometallic Chemistry
  • Summary : Potassium (3-fluoro-4-formylphenyl)trifluoroborate is used as a nucleophilic coupling partner in metal catalysed cross-coupling reactions . These reactions are most often catalysed by copper, rhodium, nickel or palladium .
  • Methods : These reactions typically involve the use of a transition metal catalyst to facilitate the coupling of the trifluoroborate salt with another organic compound .
  • Results : The result is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Use in Suzuki-Miyaura Reactions

  • Field : Organometallic Chemistry
  • Summary : Potassium trifluoroborates, including Potassium (3-fluoro-4-formylphenyl)trifluoroborate, are used as the primary boron source in Suzuki–Miyaura-type reactions . These reactions are used for the formation of carbon-carbon bonds .
  • Methods : The Suzuki-Miyaura reaction involves the use of a palladium catalyst to facilitate the coupling of the trifluoroborate salt with another organic compound .
  • Results : The result is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Use in Nucleophilic Coupling Reactions

  • Field : Organic Chemistry
  • Summary : Potassium (3-fluoro-4-formylphenyl)trifluoroborate is used as a nucleophilic coupling partner in metal catalysed cross-coupling reactions . These reactions are most often catalysed by copper, rhodium, nickel or palladium .
  • Methods : These reactions typically involve the use of a transition metal catalyst to facilitate the coupling of the trifluoroborate salt with another organic compound .
  • Results : The result is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Safety And Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

potassium;trifluoro-(3-fluoro-4-formylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF4O.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCCLBSEPDKFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)C=O)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF4KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-fluoro-4-formylphenyl)trifluoroborate

CAS RN

1451390-71-8
Record name Borate(1-), trifluoro(3-fluoro-4-formylphenyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451390-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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